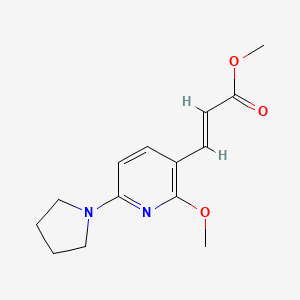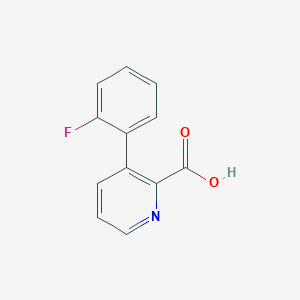
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate
Overview
Description
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)-pyridin-3-yl)acrylate, also known as EMPA, is an organometallic compound with a variety of applications in the fields of organic and inorganic chemistry. It is a versatile reagent that has been used in a number of synthetic processes, including the synthesis of a variety of organic compounds, as well as in the production of new materials. EMPA has also been used in a range of scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a reagent in the synthesis of a variety of organic compounds, such as peptides and peptidomimetics, and it has also been used in the production of new materials. (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. It has also been used in the study of the biochemical and physiological effects of drugs, as well as in the study of the metabolism of drugs.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate is not well understood, but it is thought to involve the formation of a covalent bond between the (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate molecule and the target molecule. This covalent bond is believed to be formed by the reaction of the (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate molecule with the target molecule, resulting in the formation of an intermediate complex. The intermediate complex then undergoes a series of reactions, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate have not been extensively studied, but it is believed to be a relatively non-toxic compound. It has been shown to have some antibacterial activity, and it has also been shown to have some antioxidant activity. It has also been shown to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Advantages and Limitations for Lab Experiments
The main advantage of using (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate in laboratory experiments is that it is a relatively non-toxic compound, making it safe to handle and use in the laboratory. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate can react with other compounds in the laboratory, making it important to take appropriate safety precautions when handling and using it.
Future Directions
There are a number of potential future directions for the use of (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate in scientific research. It could be used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. It could also be used in the study of the biochemical and physiological effects of drugs, as well as in the study of the metabolism of drugs. Additionally, (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate could be used in the synthesis of new materials, as well as in the production of peptides and peptidomimetics. Finally, (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate could be used in the development of new drugs and drug delivery systems.
properties
IUPAC Name |
methyl (E)-3-(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-18-13(17)8-6-11-5-7-12(15-14(11)19-2)16-9-3-4-10-16/h5-8H,3-4,9-10H2,1-2H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIKWHHQFIKLJX-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N2CCCC2)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=N1)N2CCCC2)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















